Ethyl 2-amino-2-(pyridin-3-yl)propanoate
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Overview
Description
Ethyl 2-amino-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of pyridine and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(pyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction is complete, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The purification process may include additional steps such as column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and ester groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-amino-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-2-(pyridin-3-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Another related compound with an acrylate group instead of a propanoate group.
These compounds share some chemical properties and reactivity but may exhibit different biological activities and applications due to structural differences .
Biological Activity
Ethyl 2-amino-2-(pyridin-3-yl)propanoate, also known as ethyl 3-(pyridin-2-ylamino)propanoate dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H14N2O2 and a molecular weight of approximately 218.24 g/mol. The compound features a pyridine ring, an amino group, and a propanoate moiety, which contribute to its unique electronic properties and reactivity patterns. The presence of two hydrochloride groups enhances its solubility in water, potentially influencing its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminopyridine with ethyl acrylate. This reaction is facilitated by a catalyst such as trifluoromethanesulfonic acid under nitrogen protection at temperatures ranging from 120 to 160°C for 16 to 20 hours. The method can be scaled up for industrial production using continuous flow reactors, enhancing efficiency and yield.
Anticoagulant Properties
Recent studies highlight the compound's potential as a thrombin inhibitor , suggesting applications in anticoagulant therapies. Molecular docking studies indicate that this compound can effectively bind to thrombin, which is crucial for developing new anticoagulant drugs. The interactions between this compound and thrombin are essential for understanding its mechanism of action and guiding further drug development efforts.
Enzyme Interactions
The compound's role in enzyme mechanisms and protein-ligand interactions has been investigated, revealing its importance in biochemical studies. This compound has shown promise in binding with various enzymes, which may lead to therapeutic applications beyond anticoagulation.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-amino-3-(pyridin-2-yl)propanoate | Pyridine at position 2 | Different position of the pyridine ring |
Ethyl 3-(pyridin-2-ylamino)propanoate | Similar backbone | Used as an intermediate in pharmaceutical synthesis |
Methyl 2-amino-3-(pyridin-2-yl)propanoate | Methyl ester instead of ethyl | Potential applications in material science |
The uniqueness of this compound lies in its specific chemical structure that allows distinct reactivity patterns and applications, particularly in medicinal chemistry compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Thrombin Inhibition : In vitro assays demonstrated that the compound inhibits thrombin activity effectively, suggesting its potential use in preventing thrombotic diseases.
- Enzyme Binding Studies : Research involving molecular docking simulations indicated strong binding affinities between this compound and various enzymes, paving the way for further exploration in drug design.
- Toxicity Assessments : Preliminary toxicity studies have shown that the compound exhibits low cytotoxicity towards human cell lines, indicating a favorable safety profile for therapeutic applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-amino-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8/h4-7H,3,11H2,1-2H3 |
InChI Key |
VXUSIJZBPLYMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CN=CC=C1)N |
Origin of Product |
United States |
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